![molecular formula C21H24FN7O3 B6478729 3-(4-fluorophenyl)-7,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 898443-80-6](/img/structure/B6478729.png)
3-(4-fluorophenyl)-7,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including a fluorophenyl group, a morpholinyl group, and a triazinopurinedione group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The fluorophenyl and morpholinyl groups would likely contribute to the polarity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions including nucleophilic substitutions and condensations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its polarity and the presence of the fluorine atom. Fluorine is highly electronegative, which could make the compound reactive .Scientific Research Applications
Anticancer Properties
1,2,4-Triazine derivatives have garnered significant attention due to their potential as anticancer agents. Researchers have explored the cytotoxic effects of these compounds against various cancer cell lines. For instance, novel fused 1,2,4-triazine aryl derivatives have been synthesized and evaluated for their antitumoral properties . Additionally, the compound “3-(4-fluorophenyl)-7,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione” could potentially exhibit promising activity against cancer cells.
Antimicrobial Activity
Triazine analogues have demonstrated antibiotic activity against drug-resistant Staphylococcus aureus strains . The compound’s unique structure may contribute to its effectiveness against microbial pathogens.
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is likely that it interacts with its targets in a manner similar to other indole derivatives, which are known to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Given the diverse biological activities of indole derivatives, it is likely that this compound could have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
3-(4-fluorophenyl)-7,9-dimethyl-1-(2-morpholin-4-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O3/c1-25-18-17(19(30)26(2)21(25)31)28-13-16(14-3-5-15(22)6-4-14)24-29(20(28)23-18)8-7-27-9-11-32-12-10-27/h3-6H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKULUMJPOYTMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCN4CCOCC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-7,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione |
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